molecular formula C14H9ClO4 B1416463 3-(Benzo[d][1,3]dioxol-5-yl)-4-chlorobenzoic acid CAS No. 1181596-03-1

3-(Benzo[d][1,3]dioxol-5-yl)-4-chlorobenzoic acid

Cat. No.: B1416463
CAS No.: 1181596-03-1
M. Wt: 276.67 g/mol
InChI Key: NTLUFPJEGYDILE-UHFFFAOYSA-N
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Description

3-(Benzo[d][1,3]dioxol-5-yl)-4-chlorobenzoic acid is an organic compound that features a benzo[d][1,3]dioxole moiety and a chlorobenzoic acid group

Mechanism of Action

Target of Action

The primary targets of 3-(Benzo[d][1,3]dioxol-5-yl)-4-chlorobenzoic acid are kinases . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific target molecules in a process called phosphorylation. This is a key regulatory event in cells, affecting many aspects of cellular function, including metabolism, transcription, cell cycle progression, cytoskeletal rearrangement, cell movement, apoptosis, and differentiation .

Mode of Action

This compound: interacts with its kinase targets by binding to them, which can inhibit their activity . This interaction can result in changes to the phosphorylation state of proteins in the cell, altering their function and the cellular processes they are involved in .

Biochemical Pathways

The biochemical pathways affected by This compound are those regulated by the kinases it targets . These pathways can include signal transduction pathways, metabolic pathways, and pathways involved in cell cycle regulation. The downstream effects of these changes can vary widely, depending on the specific kinases targeted and the roles of those kinases in the cell .

Pharmacokinetics

The pharmacokinetics of This compound These properties can significantly impact the bioavailability of the compound, or the proportion of the compound that enters the circulation when introduced into the body and is able to have an active effect .

Result of Action

The molecular and cellular effects of This compound ’s action depend on the specific kinases it targets and the roles of those kinases in the cell . By inhibiting kinase activity, the compound can alter the phosphorylation state of proteins, affecting their function and the cellular processes they are involved in .

Action Environment

Environmental factors can influence the action, efficacy, and stability of This compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets .

Biochemical Analysis

Biochemical Properties

3-(Benzo[d][1,3]dioxol-5-yl)-4-chlorobenzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes, such as alpha-amylase, which is crucial in carbohydrate metabolism . The compound’s interaction with alpha-amylase involves binding to the enzyme’s active site, thereby preventing substrate access and subsequent catalysis. Additionally, this compound has been found to interact with proteins involved in cell signaling pathways, influencing various cellular processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to induce apoptosis in cancer cell lines, such as HeLa and A549 cells, by causing cell cycle arrest at the S phase and G2/M phase . This compound also affects cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, it can modulate the expression of genes involved in apoptosis and cell proliferation, thereby influencing cell survival and growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. By binding to the active sites of enzymes, such as alpha-amylase, it prevents the enzymes from catalyzing their respective reactions . Additionally, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression. For instance, it has been shown to induce the expression of pro-apoptotic genes while repressing anti-apoptotic genes, thereby promoting apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to this compound has been observed to cause sustained changes in cellular function, such as prolonged cell cycle arrest and apoptosis in cancer cells . These temporal effects highlight the importance of controlling experimental conditions to ensure consistent results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively inhibit enzyme activity and induce apoptosis in cancer cells . At higher doses, it can cause adverse effects, such as toxicity and damage to normal tissues . These dosage-dependent effects underscore the need for careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolism. For example, it has been shown to inhibit alpha-amylase, affecting carbohydrate metabolism . Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . Understanding these metabolic pathways is essential for elucidating the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes via specific transporters and binding proteins . Once inside the cell, it can accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its effects . The distribution of this compound within tissues can also influence its therapeutic efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound has been found to localize in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. For instance, the presence of specific targeting sequences can facilitate its transport to the mitochondria, where it can induce apoptosis by affecting mitochondrial function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzo[d][1,3]dioxol-5-yl)-4-chlorobenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with benzo[d][1,3]dioxole and 4-chlorobenzoic acid.

    Reaction Conditions: The reaction is often carried out in the presence of a palladium catalyst, such as PdCl2, and a base like cesium carbonate (Cs2CO3).

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize recyclable heterogeneous acidic catalysts to streamline the acylation reactions .

Chemical Reactions Analysis

Types of Reactions

3-(Benzo[d][1,3]dioxol-5-yl)-4-chlorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Sodium borohydride (NaBH4) is frequently used as a reducing agent.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzo[d][1,3]dioxol-5-yl)-4-chlorobenzoic acid is unique due to its specific combination of the benzo[d][1,3]dioxole and chlorobenzoic acid moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-4-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClO4/c15-11-3-1-9(14(16)17)5-10(11)8-2-4-12-13(6-8)19-7-18-12/h1-6H,7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTLUFPJEGYDILE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=C(C=CC(=C3)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30653543
Record name 3-(2H-1,3-Benzodioxol-5-yl)-4-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1181596-03-1
Record name 3-(2H-1,3-Benzodioxol-5-yl)-4-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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